molecular formula C13H19NO3 B1272774 3-Amino-3-(4-butoxyphenyl)propanoic acid CAS No. 405294-73-7

3-Amino-3-(4-butoxyphenyl)propanoic acid

Cat. No.: B1272774
CAS No.: 405294-73-7
M. Wt: 237.29 g/mol
InChI Key: MBSPCPOKMWFVAG-UHFFFAOYSA-N
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Description

3-Amino-3-(4-butoxyphenyl)propanoic acid is an organic compound with the molecular formula C13H19NO3 and a molecular weight of 237.3 g/mol This compound is a derivative of beta-alanine, where the amino group is attached to the third carbon of the propanoic acid chain, and a butoxyphenyl group is attached to the fourth carbon

Preparation Methods

The synthesis of 3-Amino-3-(4-butoxyphenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-butoxybenzaldehyde with nitromethane to form 4-butoxy-beta-nitrostyrene. This intermediate is then reduced to 4-butoxy-beta-phenylethylamine, which undergoes a Strecker synthesis to yield the desired product . The reaction conditions typically involve the use of reducing agents such as sodium borohydride and acidic or basic catalysts to facilitate the transformations.

Industrial production methods for this compound are not well-documented, as it is primarily synthesized for research purposes. the general principles of organic synthesis, including purification and isolation techniques, are applicable.

Chemical Reactions Analysis

3-Amino-3-(4-butoxyphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives under specific conditions.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Condensation: The amino and carboxyl groups can participate in condensation reactions to form amides or esters.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Amino-3-(4-butoxyphenyl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-3-(4-butoxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carboxyl groups allow it to form hydrogen bonds and ionic interactions with target molecules, influencing their activity. The butoxyphenyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of proteins or membranes .

Comparison with Similar Compounds

Similar compounds to 3-Amino-3-(4-butoxyphenyl)propanoic acid include:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

3-amino-3-(4-butoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-2-3-8-17-11-6-4-10(5-7-11)12(14)9-13(15)16/h4-7,12H,2-3,8-9,14H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBSPCPOKMWFVAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80386657
Record name 3-amino-3-(4-butoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80386657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405294-73-7
Record name 3-amino-3-(4-butoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80386657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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